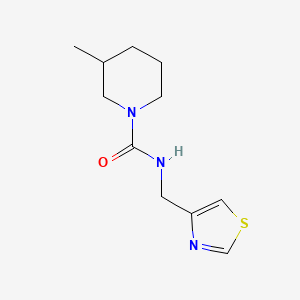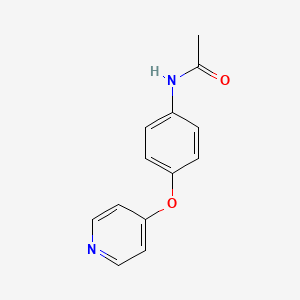
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine carboxamides and has a molecular formula of C12H18N2O1S1. In
科学的研究の応用
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes and receptors. It has been reported to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
In the field of material science, this compound has been studied for its potential applications as a building block for the synthesis of new materials. It has been reported to have potential applications in the development of new polymers, sensors, and catalysts.
作用機序
The mechanism of action of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the inhibition of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide have been extensively studied. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide in lab experiments include its reproducibility and efficiency in synthesis. It has also been reported to have low toxicity and high stability, which makes it suitable for use in various experiments.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
将来の方向性
There are many future directions for the study of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide. One potential direction is the development of new derivatives of this compound with improved properties. Another direction is the study of its potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials with unique properties. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases.
合成法
The synthesis method of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-1,3-thiazole-5-carboxaldehyde. The resulting compound is then treated with ammonia to obtain the final product. This synthesis method has been reported in various scientific studies and has been found to be efficient and reproducible.
特性
IUPAC Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-3-2-4-14(6-9)11(15)12-5-10-7-16-8-13-10/h7-9H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDHRZLSPFZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)